

Application Notes and Protocols for 8-Nitro-7-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **8-Nitro-7-quinolinecarboxaldehyde**

Cat. No.: **B180672**

[Get Quote](#)

For researchers, scientists, and drug development professionals, **8-Nitro-7-quinolinecarboxaldehyde** is a versatile building block with significant potential in medicinal chemistry and materials science. This document provides a comprehensive overview of its suppliers, key properties, applications, and detailed experimental protocols.

Suppliers and Purchasing Information

8-Nitro-7-quinolinecarboxaldehyde is available from a range of chemical suppliers.

Researchers can procure this compound from the following vendors:

- JHECHEM CO LTD[1]
- Parchem[2]
- Fisher Scientific (distributing for TCI America)[3]
- Lab Pro Inc[4]
- Zhengzhou Alfa Chemical Co.,Ltd[5]
- Shaanxi Dideu Medichem Co. Ltd[6]
- TCI EUROPE NV[7]
- Labscoop[8]

- CP Lab Safety[9]
- Tokyo Chemical Industry (TCI)[10][11]

Physicochemical and Quantitative Data

A summary of the key quantitative data for **8-Nitro-7-quinolinecarboxaldehyde** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	101327-87-1	[1][3][4][5]
Molecular Formula	C ₁₀ H ₆ N ₂ O ₃	[1][3][9]
Molecular Weight	202.17 g/mol	[1][3][4]
Appearance	Pale Yellow to Brown Crystalline Powder	[4][10]
Purity	≥97%	[5][10]
Melting Point	178-182 °C	[5]
Boiling Point	401.4 °C at 760 mmHg	[1]
Density	1.4 g/cm ³	
InChI Key	CGYVBVWBGRTQJQ- UHFFFAOYSA-N	[1][3]
SMILES	C1=CC2=C(C(=C(C=C2)C=O) --INVALID-LINK--[O-])N=C1	[3]

Application Notes

8-Nitro-7-quinolinecarboxaldehyde serves as a crucial intermediate in the synthesis of a variety of functional molecules. Its applications span across several key research areas:

- Pharmaceutical Development: This compound is a valuable precursor for the synthesis of novel pharmaceutical agents. Quinoline derivatives are known to exhibit a wide range of

biological activities, and **8-Nitro-7-quinolinecarboxaldehyde** is utilized in the development of potential anticancer and antimicrobial compounds. Specifically, it is a key starting material for the synthesis of fused pyrimido[4,5-c]quinolines, a class of compounds with recognized therapeutic potential.

- Fluorescent Probes and Dyes: The quinoline scaffold is a known fluorophore. Modifications of the **8-Nitro-7-quinolinecarboxaldehyde** molecule can lead to the development of novel fluorescent probes for biological imaging and sensing applications.
- Materials Science: Due to its electronic properties, this compound is explored in the synthesis of materials for organic light-emitting diodes (OLEDs).
- Nitric Oxide Signaling Research: Quinoline derivatives have been investigated for their role in modulating nitric oxide (NO) signaling pathways. Some quinolines act as inhibitors of nitric oxide synthase (NOS), the enzyme responsible for NO production. Given that overproduction of NO is implicated in various pathological conditions, inhibitors derived from **8-Nitro-7-quinolinecarboxaldehyde** could be of therapeutic interest.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of a substituted quinoline derivative from **8-Nitro-7-quinolinecarboxaldehyde** via a domino nitro reduction-Friedländer annulation. This protocol is adapted from established methods for similar 2-nitroarylcarboxaldehydes.

Synthesis of a Substituted Pyrimido[4,5-c]quinoline Derivative

This protocol describes a one-pot synthesis of a substituted pyrimido[4,5-c]quinoline derivative from **8-Nitro-7-quinolinecarboxaldehyde** and an active methylene compound.

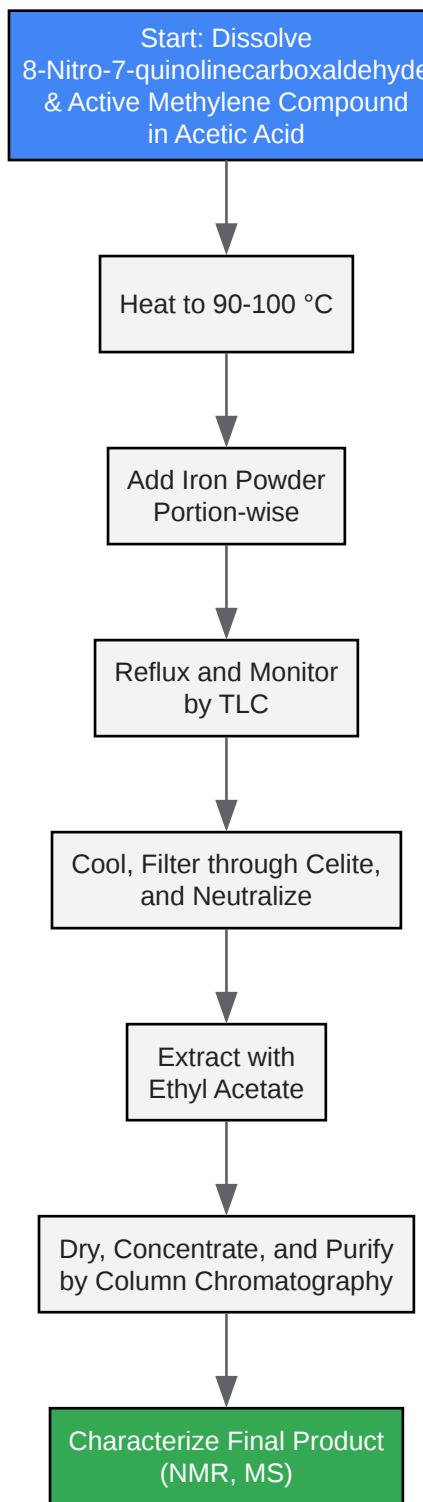
Materials:

- **8-Nitro-7-quinolinecarboxaldehyde**
- Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or a β -diketone)
- Iron powder (Fe), <100 mesh

- Glacial acetic acid (AcOH)
- Ethanol
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Anhydrous sodium sulfate
- Celite

Apparatus:

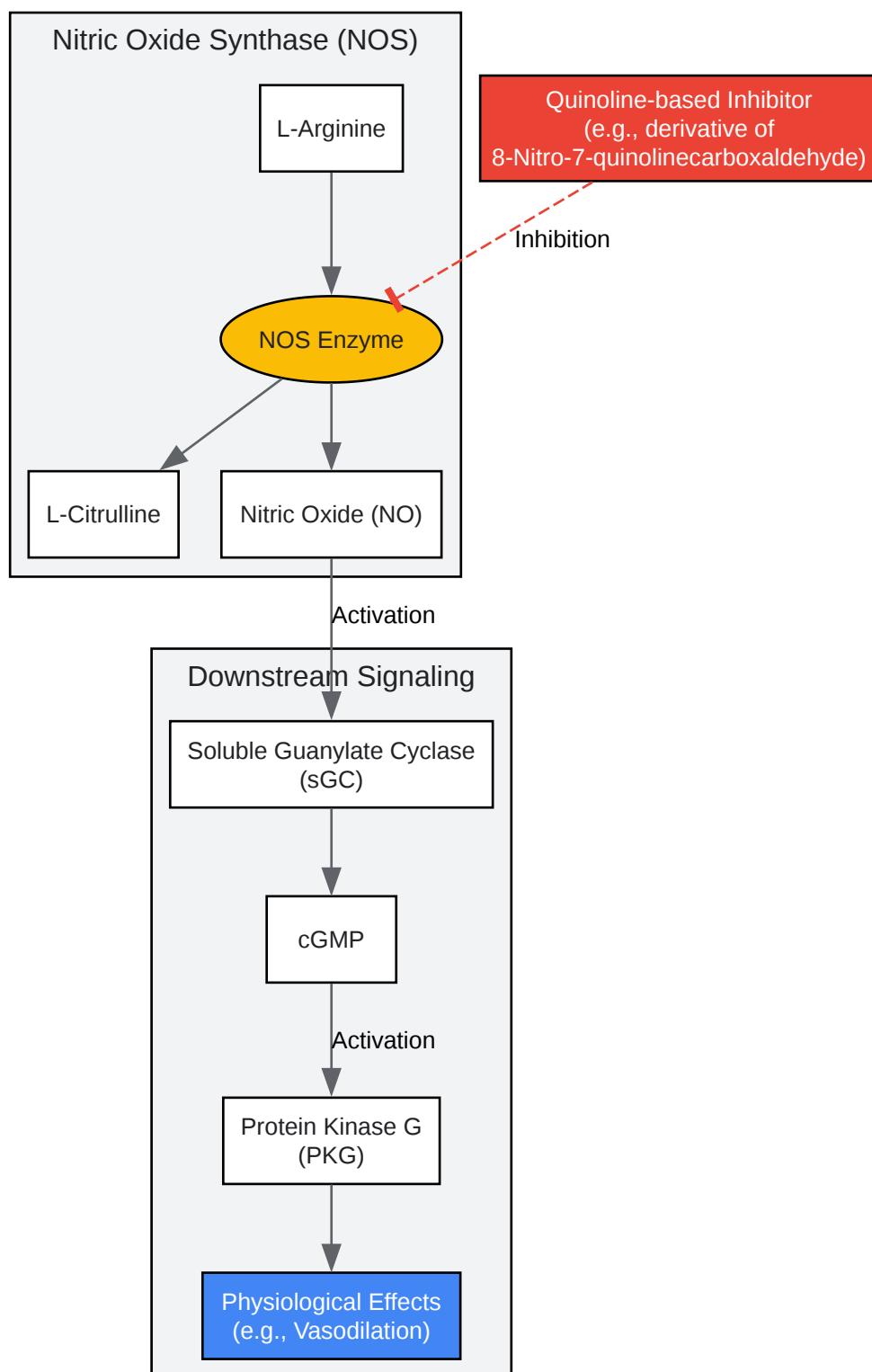
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and heating mantle
- Apparatus for filtration (e.g., Büchner funnel)
- Rotary evaporator
- Apparatus for column chromatography


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve **8-Nitro-7-quinolinecarboxaldehyde** (1.0 equivalent) in glacial acetic acid.
- Add the active methylene compound (1.1 equivalents) to the solution.
- Heating: Stir the mixture and heat to 90-100 °C.
- Addition of Iron: Once the reaction mixture reaches the target temperature, add iron powder (3.0-4.0 equivalents) portion-wise over 15-20 minutes. An exothermic reaction and a color change are typically observed.

- Reaction Monitoring: Continue heating the reaction mixture at the same temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the iron catalyst and wash the filter cake with ethyl acetate.
- Carefully neutralize the filtrate by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
- Characterization: Characterize the purified product by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure.

Visualizations


Experimental Workflow for Domino Nitro Reduction-Friedländer Annulation

[Click to download full resolution via product page](#)

Domino Nitro Reduction-Friedländer Annulation Workflow.

Proposed Signaling Pathway Inhibition: Nitric Oxide Synthesis

[Click to download full resolution via product page](#)

Proposed Inhibition of Nitric Oxide Synthesis by a Quinoline Derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quinazoline derivatives suppress nitric oxide production by macrophages through inhibition of NOS II gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcogj.com [phcogj.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. JU | Synthetic methodology of pyrimido[4,5-b]quinoline [aljouf-demo.accessapp.tn]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 8-Nitro-7-quinolinecarboxaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180672#8-nitro-7-quinolinecarboxaldehyde-suppliers-and-purchasing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com